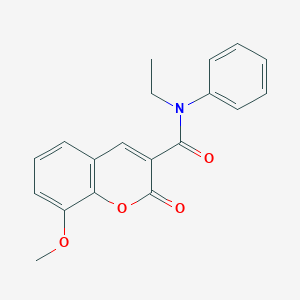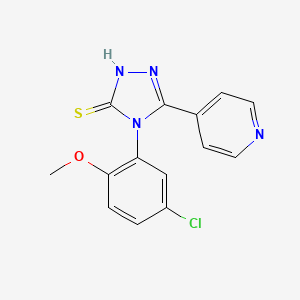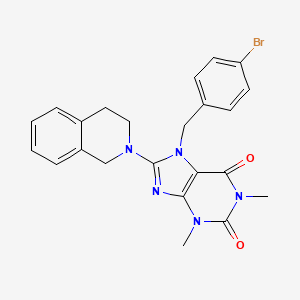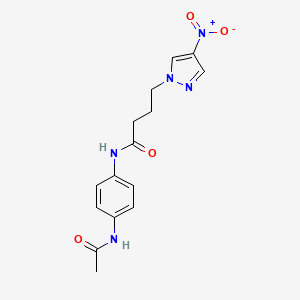![molecular formula C20H13BrN2O5 B3502412 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3502412.png)
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
描述
1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, nitro, and methyl groups in its structure suggests significant reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by functional group modifications.
-
Formation of the Dibenzo[b,f][1,4]oxazepine Core:
Starting Materials: 2-aminophenol and 2-bromobenzonitrile.
Reaction Conditions: Base-promoted cyclization using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) under reflux conditions.
-
Functional Group Modifications:
Nitration: Introduction of the nitro group using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.
Methylation: Alkylation with methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Bromination: Substitution reaction with bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. Continuous flow reactors and automated systems can enhance yield and purity while reducing reaction times and costs.
化学反应分析
Types of Reactions: 1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Amino derivatives: Formed by reduction of the nitro group.
Hydrogenated products: Resulting from the reduction of the bromine atom.
Substituted derivatives: Formed by nucleophilic substitution reactions.
科学研究应用
1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its structural complexity and biological activity.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: Employed as a probe to study cellular processes and molecular mechanisms.
作用机制
The mechanism of action of 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may facilitate binding through halogen bonding.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
DNA/RNA: Potential intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other dibenzo[b,f][1,4]oxazepine derivatives:
1-(2-Chlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Methoxyphenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group, which can influence its electronic properties and interactions with biological targets.
1-(2-Fluorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
Uniqueness: The presence of the bromine atom in this compound provides unique reactivity and potential for halogen bonding, distinguishing it from its analogs.
属性
IUPAC Name |
7-(2-bromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O5/c1-11-6-7-14-16(8-11)28-18-10-12(23(25)26)9-17(19(18)20(24)22-14)27-15-5-3-2-4-13(15)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMNSRDSDVVJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B3502330.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B3502345.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B3502359.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B3502363.png)



![3-chloro-N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502394.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3502422.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3502430.png)
![methyl 2-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3502431.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3502432.png)
